molecular formula C13H15N3O2S B2410417 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide CAS No. 899011-59-7

2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide

Cat. No.: B2410417
CAS No.: 899011-59-7
M. Wt: 277.34
InChI Key: GFTYYCCXEXHSBT-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8-7-12(16-18-8)15-13(17)9(2)19-11-5-3-10(14)4-6-11/h3-7,9H,14H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTYYCCXEXHSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)SC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Thioether Formation Followed by Amide Coupling

A widely reported method involves the sequential introduction of the 4-aminophenylthio moiety and the 5-methylisoxazol-3-yl group. The synthesis begins with 2-bromopropanoyl chloride, which undergoes nucleophilic substitution with 4-aminothiophenol in the presence of a base such as triethylamine. The intermediate 2-[(4-aminophenyl)thio]propanoyl chloride is subsequently coupled with 5-methylisoxazol-3-amine under Schotten-Baumann conditions.

Key Reaction Conditions

  • Thioether Formation :
    • Solvent: Dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0–25°C
    • Base: Triethylamine (2.5 equivalents)
    • Yield: 68–72%
  • Amide Coupling :
    • Solvent: THF/water biphasic system
    • Temperature: 0°C to room temperature
    • Reaction Time: 4–6 hours
    • Yield: 80–85%

Direct Thiol-Acrylamide Conjugation

An alternative approach utilizes Michael addition chemistry. 4-Aminothiophenol reacts with N-(5-methylisoxazol-3-yl)acrylamide in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method avoids the use of corrosive acyl chlorides and provides moderate yields.

Optimized Parameters

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: 60–80°C
  • Initiator: AIBN (1 mol%)
  • Yield: 58–65%

Process Optimization and Scalability

Crystallization and Purification

The final compound is typically purified via recrystallization. Patent US7772411B2 highlights the importance of pH control during crystallization, recommending a basic pH (9–10) to precipitate the free base form. Polar solvents such as methanol or ethanol are preferred, with yields improving at reduced temperatures (−10°C to 5°C).

Crystallization Data

Parameter Optimal Range Purity (%) Yield (%)
Solvent Methanol/water (3:1) ≥99.5 78
Temperature −10°C 98.2 65
Stirring Time 4–6 hours 99.1 72

Catalytic Hydrogenation for Intermediate Reduction

In routes requiring nitro-group reduction (e.g., when using 4-nitrothiophenol as a precursor), palladium on charcoal (Pd/C) under hydrogen atmosphere (1–3 bar) is employed. Patent US7772411B2 reports a 1:3 molar ratio of substrate to hydrogen, achieving >95% conversion in 2 hours.

Analytical Characterization

Spectroscopic Data

  • Infrared Spectroscopy (IR) :

    • N−H stretch: 3280–3300 cm⁻¹ (amide and amine)
    • C=O stretch: 1670–1685 cm⁻¹ (amide I band)
    • S−C aromatic: 680–700 cm⁻¹
  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (500 MHz, DMSO-d₆) :
      • δ 2.31 (s, 3H, isoxazole-CH₃)
      • δ 3.12–3.18 (q, 2H, CH₂-S)
      • δ 6.85 (s, 1H, isoxazole-H)
      • δ 7.22–7.30 (m, 4H, aromatic-H)
    • ¹³C NMR :
      • δ 169.8 (C=O)
      • δ 158.2 (isoxazole-C3)
      • δ 132.4–116.7 (aromatic carbons)

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 (5 µm, 250 × 4.6 mm)
  • Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (45:55)
  • Retention Time: 6.8 minutes
  • Purity: ≥99%

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale syntheses prioritize solvent recyclability. Toluene and THF are recovered via distillation (≥90% efficiency), while aqueous waste is treated with activated carbon to adsorb residual organics.

Cost Analysis

Component Cost per Kilogram (USD)
4-Aminothiophenol 120–150
5-Methylisoxazol-3-amine 200–220
Palladium Catalyst 980–1,100

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thio groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-acetamide
  • 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-butanamide

Uniqueness

2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research applications where precise interactions with proteins and enzymes are required .

Biological Activity

2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)propanamide, with the CAS number 899011-59-7, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C₁₃H₁₅N₃O₂S, and it has a molecular weight of 277.34 g/mol. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₃H₁₅N₃O₂S
Molecular Weight 277.34 g/mol
CAS Number 899011-59-7
MDL Number MFCD09560867

Biological Activity

The biological activity of 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)propanamide can be explored through various mechanisms, primarily focusing on its interaction with biological targets.

Research indicates that compounds containing aminophenyl and isoxazole moieties often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The structural features of this compound suggest potential interactions with various biological pathways.

  • Anticancer Activity :
    • Studies have shown that derivatives similar to this compound can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
    • A case study involving related compounds demonstrated that they could inhibit the proliferation of cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects.
  • Neuroactive Effects :
    • Given the presence of an isoxazole ring, there is potential for neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly GABAergic and glutamatergic pathways.

Case Studies

A review of literature reveals several case studies that highlight the biological relevance of similar compounds:

  • Case Study: Anticancer Efficacy :
    • A study published in Cancer Research reported that a compound with a similar structure inhibited the growth of non-small-cell lung carcinoma (NSCLC) cells by inducing apoptosis via caspase activation.
  • Case Study: Antimicrobial Activity :
    • In a study focused on drug-resistant bacteria, a derivative of 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)propanamide exhibited significant antibacterial effects against Staphylococcus aureus.

Research Findings

Recent research has focused on synthesizing and characterizing this compound to evaluate its biological activities comprehensively:

  • In vitro Studies :
    • Various assays have been conducted to assess cytotoxicity in cancer cell lines, with results indicating an IC50 value in the micromolar range.
  • In vivo Studies :
    • Animal models have shown promising results in tumor reduction when treated with this compound, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HBTU in polar aprotic solvents (e.g., DMSO) with triethylamine as a base. For example, derivatives with similar sulfonamide and isoxazole moieties were synthesized by reacting intermediates (e.g., 4-aminophenyl thiol) with activated carbonyl groups under nitrogen atmosphere, achieving yields up to 68.6% after recrystallization . Optimization strategies include adjusting stoichiometric ratios, solvent polarity, and reaction temperature. Purification via column chromatography or recrystallization from ethanol-DMF mixtures is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound, and how should conflicting NMR data be resolved?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, IR, and elemental analysis. For instance, 1H^1H-NMR in DMSO-d6_6 can resolve aromatic protons (δ 6.5–7.5 ppm) and isoxazole methyl groups (δ 2.3 ppm). Conflicting data (e.g., integration mismatches) should be cross-validated with high-resolution mass spectrometry (HRMS) or computational simulations (e.g., DFT for 13C^{13}C-NMR chemical shifts). Discrepancies in elemental analysis (C, H, N) >0.4% warrant repeat synthesis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in anticancer studies while controlling for off-target effects?

  • Methodological Answer : Use in vitro assays (e.g., MTT for cytotoxicity) paired with kinase profiling panels to identify primary targets. For example, derivatives of sulfamethoxazole and isoxazole have shown activity against cancer cell lines via thioredoxin reductase inhibition . Include negative controls (e.g., scrambled analogs) and siRNA knockdowns to confirm target specificity. Proteomic profiling (e.g., LC-MS/MS) can identify off-target interactions .

Q. What strategies address discrepancies between computational predictions (e.g., logP, solubility) and experimental results for this compound?

  • Methodological Answer : Reconcile computational predictions (e.g., using ChemAxon or ACD/Labs) with experimental data via iterative refinement. For example, if predicted logP differs from shake-flask measurements, reassess solvent systems (e.g., octanol-water partitioning vs. HPLC-derived logk). Adjust force fields in molecular dynamics (MD) simulations to better align with experimental solubility profiles .

Q. How should stability studies be structured to assess degradation pathways under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at intervals (0, 7, 14, 30 days). For hydrolytically unstable thioether bonds (e.g., C-S in the 4-aminophenyl group), use LC-MS to identify degradation products (e.g., sulfonic acid derivatives). Apply Arrhenius kinetics to extrapolate shelf-life .

Q. What computational approaches are suitable for predicting binding affinities with biological targets (e.g., kinases)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Glide) to screen against kinase active sites (e.g., EGFR, VEGFR). Validate docking poses with MD simulations (AMBER, GROMACS) to assess binding stability. For example, triazole-thioether analogs showed π-π stacking with phenylalanine residues in docking studies . Free energy perturbation (FEP) calculations can refine affinity predictions .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve inconsistencies in biological activity data across different cell lines or assay platforms?

  • Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate using reference compounds (e.g., doxorubicin for cytotoxicity). For divergent results (e.g., IC50_{50} in MCF-7 vs. HEK293), perform transcriptomic profiling to identify cell-specific expression of putative targets. Cross-validate with orthogonal assays (e.g., caspase-3 activation for apoptosis) .

Safety and Environmental Impact

Q. What protocols are recommended for safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for thioether-containing compounds: use fume hoods, nitrile gloves, and PPE. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose via incineration (≥1000°C) to avoid sulfur oxide emissions. Environmental impact studies should assess aquatic toxicity (e.g., Daphnia magna LC50_{50}) and biodegradability (OECD 301F) .

Experimental Design

Q. How can a structure-activity relationship (SAR) study be designed for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at the 4-aminophenyl group, isoxazole ring modifications). Test against a panel of biological targets (e.g., enzymes, cell lines) and correlate activity with electronic (Hammett σ) or steric (Taft Es_s) parameters. Use multivariate analysis (e.g., PCA) to identify critical pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.